

The Evolutionary Conservation of Lactyl-CoA Pathways: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactyl-coa*
Cat. No.: *B155978*

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Lactyl-Coenzyme A (**Lactyl-CoA**) has emerged as a critical metabolic intermediate, acting as the primary donor for histone lysine lactylation (Kla), a post-translational modification (PTM) that directly links cellular metabolic states, particularly glycolysis, to epigenetic gene regulation. This technical guide provides a comprehensive overview of the evolutionary conservation of **Lactyl-CoA** metabolic and signaling pathways. We delve into the core enzymatic machinery, present quantitative data on metabolite abundance, detail key experimental protocols for investigation, and illustrate the associated signaling cascades. This document serves as a foundational resource for researchers exploring the roles of **Lactyl-CoA** in physiology and disease, and for professionals in drug development targeting metabolic-epigenetic crosstalk.

Introduction: The Rise of Lactyl-CoA in Epigenetics

Historically viewed as a mere byproduct of anaerobic glycolysis, lactate is now recognized as a key signaling molecule, or "lactormone." A pivotal discovery in 2019 revealed that lactate is a precursor for histone lysine lactylation, a novel PTM that stimulates gene transcription.^[1] This process is mediated by the metabolite **L-Lactyl-CoA**, which serves as the donor of the lactyl group.^{[2][3]}

The pathways governing **Lactyl-CoA** synthesis and its utilization in histone modification are intrinsically linked to fundamental cellular processes and are conserved across evolution.^[4] Acyl-CoA molecules are central to metabolism in all domains of life, suggesting that the machinery for **Lactyl-CoA** metabolism is built upon an ancient and highly conserved biochemical framework.^{[4][5]} Understanding the conservation and function of these pathways is crucial for deciphering their roles in diverse biological contexts, from immune cell polarization to cancer progression and therapy resistance.^{[6][7]}

Core Pathways: Synthesis and Consumption of Lactyl-CoA

The generation and utilization of **Lactyl-CoA** form a key node between glycolysis and epigenetic regulation. The pathway involves a series of enzymatic steps, including "synthetases" for its production and "writers" that transfer the lactyl group to histones. Conversely, "erasers" remove this modification, ensuring dynamic regulation.

Lactyl-CoA Synthesis

While a dedicated **Lactyl-CoA** synthetase in mammals is still a subject of intense research, recent studies have identified enzymes capable of converting lactate into **Lactyl-CoA**. Acetyl-CoA Synthetase 2 (ACSS2) has been shown to possess **Lactyl-CoA** synthetase activity, particularly upon nuclear translocation following specific signaling cues.^{[8][9]} This dual-functionality highlights a direct link between lactate availability and the production of the substrate for histone lactylation. In prokaryotes, dedicated **Lactyl-CoA** synthases have been characterized, suggesting that mammalian homologues may yet be discovered.^[10]

Lactyl-CoA Consumption: Histone Lactylation

The primary known fate of **Lactyl-CoA** is to serve as the donor for histone lactylation. This reaction is catalyzed by enzymes known as "writers," many of which are histone acetyltransferases (HATs) with broader substrate specificity. The acetyltransferase p300 was one of the first enzymes identified to mediate the transfer of the lactyl group from **Lactyl-CoA** to histone lysine residues.^{[1][7]} More recently, a functional coupling between ACSS2 (as the synthetase) and KAT2A (as the lactyltransferase) has been demonstrated to drive histone lactylation and regulate gene expression in cancer.^[9]

Core **Lactyl-CoA** production and consumption pathway.

Evolutionary Conservation of Pathway Components

The core principle of using Acyl-CoA molecules for metabolic processes and protein modification is ancient. The Acyl-CoA dehydrogenase (ACAD) family, for instance, originated in the common ancestor of Archaea, Bacteria, and Eukaryota, highlighting its essential role in early life.[\[5\]](#)[\[11\]](#) While histone lactylation is a more recent discovery, the enzymatic machinery it co-opts is deeply conserved.

Enzymes like p300/CBP and GCN5 (KAT2A) are highly conserved histone acetyltransferases found across a wide range of eukaryotes. Their ability to utilize **Lactyl-CoA** demonstrates enzymatic plasticity built upon a conserved structural fold. Similarly, the "erasers" of this mark, Class I HDACs and Sirtuins, are also evolutionarily ancient protein families, underscoring that the dynamic regulation of acylation marks is a fundamental aspect of cellular biology.[\[6\]](#)[\[12\]](#)

Table 1: Conservation of Key **Lactyl-CoA** Pathway Proteins

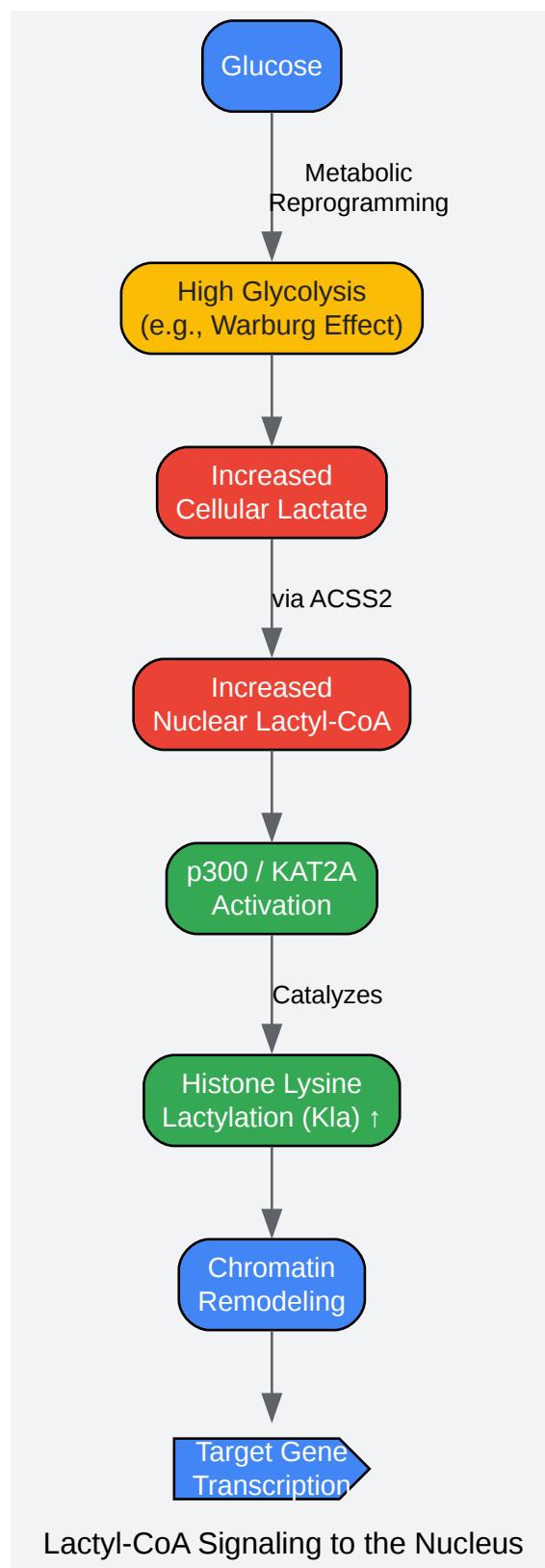
Protein Role	Key Proteins	General Evolutionary Conservation
Synthetase	ACSS2	Conserved in eukaryotes; part of the ancient acyl-CoA synthetase family.
Writers	p300/CBP, KAT2A (GCN5)	Highly conserved histone acetyltransferase families in eukaryotes.
Erasers	HDACs (1-3), SIRTs (1-3)	Ancient and highly conserved protein deacetylase families across eukaryotes.
Related Enzymes	Lactoyl-CoA dehydratase	Identified in prokaryotes (e.g., <i>Peptostreptococcus elsdenii</i>). [13]

|| Acyl-CoA Dehydrogenases | Family is ancient, with origins in the last universal common ancestor.[\[5\]](#)[\[11\]](#) ||

Quantitative Data on Lactyl-CoA Abundance

A key aspect of **Lactyl-CoA** biology is its low cellular abundance compared to other short-chain acyl-CoAs. This suggests that its production and consumption are tightly regulated and that fluctuations in its concentration can serve as a sensitive metabolic signal. The first quantitative measurements in mammalian systems were achieved using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[\[14\]](#)[\[15\]](#)

Table 2: Cellular Concentrations of **Lactyl-CoA** and Related Acyl-CoAs


Metabolite	Concentration in HepG2 Cells (pmol / 10 ⁶ cells)	Concentration in Mouse Heart (pmol / mg tissue)	Reference
Lactyl-CoA	0.011	0.0172	[14] [15]
Crotonyl-CoA	0.033	Not Reported	[14]
Acetyl-CoA	~2.5 - 3.85 (20-350x higher)	Not Reported	[14] [15]
Propionyl-CoA	~0.4 - 7.7 (20-350x higher)	Not Reported	[14] [15]
Succinyl-CoA	~0.4 - 7.7 (20-350x higher)	Not Reported	[14] [15]

| Succinyl-CoA | ~0.4 - 7.7 (20-350x higher) | Not Reported |[\[14\]](#)[\[15\]](#) |

Note: The low abundance of **Lactyl-CoA** presents significant analytical challenges and necessitates highly sensitive detection methods.

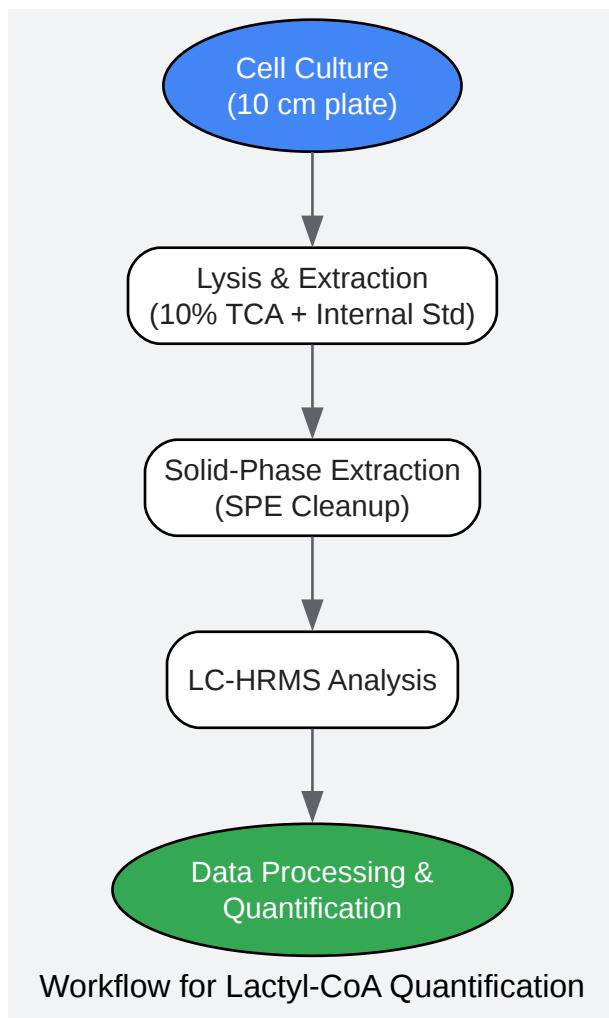
Signaling Pathway: From Glucose to Gene Expression

The **Lactyl-CoA** pathway represents a direct signaling cascade from glucose metabolism to the chromatin. Under conditions of high glycolytic flux (e.g., the Warburg effect in cancer, M1 macrophage activation), increased lactate production drives the synthesis of **Lactyl-CoA**. This, in turn, provides the substrate for "writer" enzymes like p300 and KAT2A to lactylate histone tails, altering chromatin structure and activating gene transcription.[\[1\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Signaling cascade from glycolysis to gene transcription.

Experimental Protocols


Investigating **Lactyl-CoA** metabolism requires specialized techniques for metabolite quantification and analysis of histone modifications.

Protocol: Quantification of Lactyl-CoA by LC-HRMS

This protocol is adapted from Varner et al. (2020) for the detection and quantification of **Lactyl-CoA** in mammalian cells.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Cell Harvesting and Extraction:
 - Aspirate media from adherent cells on a 10 cm plate.
 - Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.
 - Scrape cells and transfer the lysate to a 1.5 mL microcentrifuge tube.
 - Spike the sample with an appropriate amount of isotopically labeled internal standard (e.g., $^{13}\text{C}_3^{15}\text{N}_1$ -**Lactyl-CoA**) for absolute quantification.[\[14\]](#)
 - Sonicate the sample (e.g., 12 x 0.5-second pulses) on ice to ensure complete lysis.
 - Pellet the protein by centrifuging at 17,000 x g for 10 minutes at 4°C.
- Solid-Phase Extraction (SPE) Cleanup:
 - Transfer the cleared supernatant to a new tube.
 - Purify the acyl-CoAs using an Oasis HLB 1cc (30 mg) SPE column.
 - Condition the column with methanol, then equilibrate with water.
 - Load the sample, wash with water to remove salts, and elute the acyl-CoAs with methanol.
 - Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
- LC-HRMS Analysis:

- Reconstitute the dried sample in an appropriate buffer (e.g., 5% methanol in water with 10 mM ammonium acetate).
- Inject the sample onto a reverse-phase C18 column connected to a high-resolution mass spectrometer (e.g., a Q Exactive).
- Perform chromatographic separation using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
- Detect **Lactyl-CoA** using its exact mass in positive ion mode.
- Confirm identity by matching retention time and MS/MS fragmentation pattern with a synthetic standard.[\[14\]](#)
- Quantify by comparing the peak area of endogenous **Lactyl-CoA** to the labeled internal standard.

[Click to download full resolution via product page](#)

Experimental workflow for LC-MS based **Lactyl-CoA** analysis.

Protocol: Analysis of Histone Lactylation by Western Blot

- Histone Extraction:
 - Harvest cells and isolate nuclei using a hypotonic lysis buffer.
 - Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).
 - Precipitate the histones with TCA and wash with acetone.

- Resuspend the histone pellet in water and quantify protein concentration.
- Western Blotting:
 - Separate 5-15 µg of histone extract on a 15% SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate overnight at 4°C with a primary antibody specific for the lactylated lysine residue of interest (e.g., anti-H3K18la).
 - Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Normalize the signal to a total histone H3 antibody.

Conclusion and Future Directions

The **Lactyl-CoA** pathway is a fundamental, evolutionarily conserved link between cellular metabolism and epigenetic control. Its core components rely on ancient enzyme families that have been adapted to mediate this novel post-translational modification. The low abundance of **Lactyl-CoA** positions it as a highly sensitive reporter of glycolytic flux, capable of translating metabolic shifts into rapid changes in the gene expression landscape.

For drug development professionals, targeting the enzymes that produce, recognize, and remove lactyl modifications presents a novel axis for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer, fibrosis, and inflammatory disorders. [3][17] Future research will undoubtedly focus on identifying dedicated **Lactyl-CoA** synthetases and transferases, exploring the full spectrum of lactylated proteins beyond histones, and elucidating the conservation of these pathways in a broader range of species to fully appreciate their physiological and pathological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The role and mechanism of histone lactylation in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Lysine Lactylation: When Metabolism Meets Gene Expression - Bio-Connect [bio-connect.nl]
- 4. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenases: Dynamic history of protein family evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactylation: a Passing Fad or the Future of Posttranslational Modification | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Histone lactylation: Unveiling a novel pathway for the impact of lactate on physiological and pathological processes (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACSS2 acts as a lactyl-CoA synthetase and couples KAT2A to function as a lactyltransferase for histone lactylation and tumor immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Class I histone deacetylases catalyze lysine lactylation | Semantic Scholar [semanticscholar.org]
- 13. Lactoyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 14. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Evolutionary Conservation of Lactyl-CoA Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155978#the-evolutionary-conservation-of-lactyl-coa-pathways>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com